molecular formula C38H34N4O2 B11927655 N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)

N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine)

Cat. No.: B11927655
M. Wt: 578.7 g/mol
InChI Key: XQSXFRYYVKXVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) is a complex organic compound characterized by its biphenyl core and multiple aromatic amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) typically involves multi-step organic reactions. The process begins with the formation of the biphenyl core, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution. The final step involves the coupling of benzene-1,4-diamine to the biphenyl structure under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) can be used as a probe to study protein-ligand interactions due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for designing molecules with specific therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-phenylbenzene-1,4-diamine): Similar structure but lacks methoxy groups.

    N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-chlorophenyl)benzene-1,4-diamine): Contains chlorine atoms instead of methoxy groups.

Uniqueness

The presence of methoxy groups in N1,N1’-([1,1’-Biphenyl]-4,4’-diyl)bis(N1-(4-methoxyphenyl)benzene-1,4-diamine) enhances its reactivity and potential for forming stable complexes, making it unique compared to similar compounds.

Properties

Molecular Formula

C38H34N4O2

Molecular Weight

578.7 g/mol

IUPAC Name

4-N-[4-[4-(4-amino-N-(4-methoxyphenyl)anilino)phenyl]phenyl]-4-N-(4-methoxyphenyl)benzene-1,4-diamine

InChI

InChI=1S/C38H34N4O2/c1-43-37-23-19-35(20-24-37)41(33-15-7-29(39)8-16-33)31-11-3-27(4-12-31)28-5-13-32(14-6-28)42(34-17-9-30(40)10-18-34)36-21-25-38(44-2)26-22-36/h3-26H,39-40H2,1-2H3

InChI Key

XQSXFRYYVKXVEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.